Spiro[4.4]nonane-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO2S |
|---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
spiro[4.4]nonane-4-sulfonamide |
InChI |
InChI=1S/C9H17NO2S/c10-13(11,12)8-4-3-7-9(8)5-1-2-6-9/h8H,1-7H2,(H2,10,11,12) |
InChI Key |
GTHZVQWSZROSSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCCC2S(=O)(=O)N |
Origin of Product |
United States |
Importance of the Sulfonamide Functional Group in Drug Discovery
The sulfonamide group (-SO2NH-) is a cornerstone of medicinal chemistry, recognized for its stability and its presence in a vast array of therapeutic agents. scispace.comnih.gov Its ability to participate in hydrogen bonding and its strong electron-withdrawing nature make it a versatile functional group for modulating the properties of a drug molecule. nih.gov
Historical and Current Relevance in Medicinal Chemistry
The history of sulfonamides in medicine began with the discovery of their antibacterial properties in the 1930s, leading to the development of the first broad-spectrum "sulfa drugs". scispace.comajchem-b.com These compounds revolutionized the treatment of bacterial infections before the widespread availability of penicillin. ajchem-b.comajchem-b.com
While their role as primary antibiotics has evolved, the sulfonamide motif has demonstrated remarkable versatility and remains highly relevant. The functional group is a key component in drugs targeting a wide range of conditions. scispace.comnih.gov Its applications have expanded to include diuretics, antidiabetic agents, antivirals, anti-inflammatory drugs, and anticancer therapies. nih.govekb.eg Sulfonamides are particularly effective as inhibitors of enzymes like carbonic anhydrase, which is a target for treating glaucoma and certain cancers. ajchem-b.comajchem-b.com The proven track record and synthetic accessibility of sulfonamides ensure their continued importance as a privileged scaffold in the development of new therapeutic agents. scispace.comajchem-b.com
Table 2: Diverse Therapeutic Applications of the Sulfonamide Functional Group
| Therapeutic Area | Examples of Drug Classes/Targets |
|---|---|
| Antimicrobial | Antibacterial (Sulfamethoxazole), Antifungal, Antimalarial. nih.govekb.eg |
| Anti-inflammatory | COX-2 Inhibitors (Celecoxib), Rheumatoid Arthritis (Sulfasalazine). ekb.eg |
| Anticancer | Carbonic Anhydrase Inhibitors, Tyrosine Kinase Inhibitors (Pazopanib). scispace.comekb.eg |
| Antiviral | HIV Protease Inhibitors (Darunavir). ekb.eg |
| Diuretics | Thiazides, Furosemide. ekb.eg |
| Neurological | Antiepileptics (Zonisamide). ekb.eg |
| Metabolic | Antidiabetic (Glipizide). ekb.eg |
Rationale for Advanced Research on Spiro 4.4 Nonane 1 Sulfonamide and Its Derivatives
The rationale for investigating Spiro[4.4]nonane-1-sulfonamide and its derivatives lies in the strategic combination of two highly valued chemical moieties. The fusion of the spiro[4.4]nonane scaffold with the sulfonamide functional group represents a logical approach to generating novel molecules with potentially superior pharmacological profiles.
This molecular architecture leverages the distinct advantages of each component. The spiro[4.4]nonane core provides a rigid, three-dimensional framework, which can enhance binding affinity and selectivity for a biological target while improving physicochemical properties such as solubility. bldpharm.comtandfonline.com Simultaneously, the sulfonamide group offers a well-established pharmacophore capable of engaging in critical hydrogen-bonding interactions and conferring a wide range of biological activities, from antimicrobial to anticancer effects. scispace.comnih.gov
Research into derivatives of this compound allows for a systematic exploration of the structure-activity relationship (SAR). By modifying substituents on either the spirocyclic rings or the sulfonamide nitrogen, medicinal chemists can fine-tune the molecule's properties to optimize potency, selectivity, and pharmacokinetic behavior. researchgate.net The development of synthetic methodologies to access such derivatives is crucial for expanding the available chemical space and fully realizing the therapeutic potential of this hybrid scaffold. researchgate.netnih.gov The synthesis of various 1-azaspiro[4.4]nonane derivatives, for example, has been pursued to create compounds with biological activities such as hepatitis C virus inhibition. acs.org Therefore, the study of this compound is a promising avenue for discovering next-generation therapeutic agents.
An in-depth exploration of the synthetic strategies for constructing the spiro[4.4]nonane framework reveals a variety of advanced chemical methodologies. These approaches are crucial for accessing "this compound" and its analogs, which are of significant interest due to their unique three-dimensional structures. This article focuses exclusively on the synthetic techniques for building the core spiro[4.4]nonane system.
Mechanistic Investigations of Biological Activities of Spiro 4.4 Nonane 1 Sulfonamide Derivatives
Elucidation of Molecular Mechanisms of Action
The biological effects of Spiro[4.4]nonane-1-sulfonamide derivatives are underpinned by their interactions with specific molecular targets. These interactions can lead to the modulation of enzyme activity, receptor signaling, and the function of ion channels, thereby influencing key biological pathways.
A crucial first step in elucidating the mechanism of action of this compound derivatives is the identification of their molecular targets. Techniques such as inverse virtual screening have been employed to identify potential protein targets. For instance, a spiro-acridine compound, which shares a spirocyclic core, was identified to bind to Leishmania chagasi pteridine reductase 1 (LcPTR1) with a moderate affinity (Kd = 33.1 μM), as confirmed by differential scanning fluorimetry. nih.gov Molecular dynamics simulations further supported a stable complex between the compound and LcPTR1, suggesting a competitive mechanism of action. nih.gov
In another study, a series of sulphonamide-containing 1,4-dithia-7-azaspiro nih.govnih.govnonane derivatives were synthesized and evaluated as potential gelatinase A inhibitors. nih.gov Gelatinase A, a zinc-containing endopeptidase, is a significant therapeutic target in tumor intervention. The results indicated that several of the tested compounds displayed potent inhibition of gelatinase A. nih.gov
| Compound/Derivative | Target | Binding Affinity (Kd) | Method |
| Spiro-acridine compound | Leishmania chagasi pteridine reductase 1 (LcPTR1) | 33.1 μM | Differential Scanning Fluorimetry |
| Sulphonamide 1,4-dithia-7-azaspiro nih.govnih.govnonane derivatives | Gelatinase A | - | Enzyme Inhibition Assay |
This table summarizes the identified targets and binding affinities of specific this compound derivatives and related spiro compounds.
A significant area of investigation for sulfonamide-containing compounds, including spiro derivatives, is their interaction with carbonic anhydrases (CAs). These ubiquitous metalloenzymes are involved in numerous physiological processes. nih.gov The inhibition of specific CA isoforms is a key mechanism for the therapeutic effects of many sulfonamide drugs.
Studies on a variety of sulfonamide derivatives have revealed distinct inhibition profiles against different CA isoforms. For example, an investigation into the inhibition of β-carbonic anhydrase from the pathogenic bacterium Burkholderia pseudomallei (BpsCAβ) by a panel of 38 sulfonamides showed that clinically used drugs like acetazolamide and methazolamide were effective inhibitors. mdpi.com The inhibition constants (Kᵢ) for these compounds were in the nanomolar range. mdpi.com It was noted that the inhibition profile of BpsCAβ is significantly different from that of the γ-class enzyme from the same pathogen, BpsCAγ. mdpi.com
Furthermore, research on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides demonstrated isoform-selective inhibition of four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov Computational docking studies suggested that these inhibitors bind to the zinc ion in the active site of the enzymes. nih.gov
| Sulfonamide Derivative | Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) |
| Methazolamide | BpsCAβ | 185 nM |
| Acetazolamide | BpsCAβ | 745 nM |
| Benzolamide | BpsCAβ | 653 nM |
| Benzolamide | BpsCAγ | 185 nM |
This table presents the inhibition constants of selected sulfonamide derivatives against different carbonic anhydrase isoforms.
This compound derivatives have also been investigated for their ability to modulate the activity of various receptors. The serotonin 5-HT6 receptor, which is primarily expressed in the brain, has been a target of interest due to its role in cognitive processes.
While direct modulation of the 5-HT6 receptor by a this compound has not been explicitly detailed in the provided context, related spirocyclic compounds have shown high affinity and selectivity for sigma receptors, with high selectivity against the 5-HT6 receptor, among others. nih.gov This suggests that the spirocyclic scaffold can be tailored to interact with specific receptor types. The regulation of striatal 5-HT6 receptor mRNA expression by ionotropic glutamate receptor modulators has been demonstrated, indicating a potential for indirect modulation of this receptor system. nih.gov
A well-established mechanism of action for sulfonamide drugs is the inhibition of the folic acid synthesis pathway in microorganisms. nih.gov Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that catalyzes the condensation of para-aminobenzoic acid (pABA) with dihydropteridine pyrophosphate to form dihydropteroate. nih.gov This inhibition leads to a depletion of dihydrofolate and subsequently tetrahydrofolate, a crucial cofactor in the synthesis of nucleic acids and some amino acids. nih.gov This mechanism is the basis for the antimicrobial activity of sulfonamides. nih.gov
Studies in yeast have shown that the dihydropteroate analogs formed from the condensation of sulfa drugs with dihydropteridine pyrophosphate are inhibitory by competing with dihydrofolate. nih.gov
Voltage-gated sodium (NaV) channels are critical for the initiation and propagation of action potentials in excitable cells. frontiersin.org Modulation of these channels can have profound effects on neuronal excitability. A patent application has described a 2-(Pyridin-2-yl)-1,7-diaza-spiro[4.4]nonane-6-one compound as a modulator of voltage-gated sodium channels. acs.org
The modulation of NaV channels can occur through various mechanisms, including state-dependent binding where the drug preferentially binds to the open, inactivated, or resting state of the channel. acs.org For instance, some anticonvulsant drugs are state- and frequency-dependent inhibitors of NaV channels, preferentially binding to and stabilizing the inactivated state. acs.org Aryl sulfonamide analogues have been shown to bind to the activated voltage-sensing domain of NaV channels, thereby inhibiting channel opening. frontiersin.org The detailed biophysical effects of this compound derivatives on specific neuronal voltage-sensitive sodium channel subtypes remain an active area of research.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are fundamental to understanding the intricate details of chemical reactions at the electronic level. rsc.org These calculations can elucidate reaction pathways, identify transition states, and predict the effects of various structural modifications on reaction outcomes. rsc.org
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. doaj.org In the context of spirocyclic compounds, DFT studies are instrumental in unraveling the mechanisms that govern stereoselectivity. By calculating the energies of various possible transition states, researchers can predict which stereoisomer is more likely to form.
For instance, in transformations involving the formation of spirocycles, DFT calculations can map the potential energy surface of the reaction. This allows for the identification of the lowest energy pathway from reactants to products. A computational study on the synthesis of spiro nih.govnih.govtrienones revealed that the reaction pathway and outcome were highly dependent on the electronic nature of the substituents involved. nih.govacs.org The calculations helped to propose a mechanism that accounted for the observed spirolization process by identifying the key transition states and intermediates. nih.govacs.org These theoretical investigations are crucial for optimizing reaction conditions to achieve desired stereochemical outcomes in the synthesis of complex spiro compounds.
The electronic and steric properties of substituents can dramatically influence the reactivity of a molecule and the selectivity of its reactions. DFT studies provide a quantitative framework for understanding these substituent effects. By modeling a series of derivatives with different substituents, it is possible to correlate electronic properties (such as charge distribution and orbital energies) with experimentally observed reactivity trends.
In the synthesis of spiro nih.govnih.govtrienones from N-aryl propynamides, a surprising substituent effect was observed where both electron-withdrawing and electron-donating groups favored the formation of the spiro compound, while electronically "neutral" substituents led to a different product. nih.govacs.org Quantum chemical analysis using DFT was essential to explain this divergent reactivity. nih.govacs.org The calculations showed how different substituents stabilized or destabilized key intermediates and transition states, thereby steering the reaction down one path or another. acs.org For example, calculations of the natural population charge on the ipso-carbon atom for different substituents showed a significantly larger positive charge for fluorine-substituted reactants compared to hydrogen, making it more susceptible to reaction with DMSO. acs.org
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used in drug discovery to predict how a small molecule (ligand), such as a Spiro[4.4]nonane-1-sulfonamide analog, might interact with a biological target, typically a protein or enzyme. rjb.ro These techniques are central to structure-based drug design. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. rjb.ro This allows for the detailed examination of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are critical for binding. wisdomlib.org
In studies of various sulfonamide derivatives, docking simulations have been used to identify key amino acid residues in the active site of a target protein that interact with the ligand. rjb.roresearchgate.net For example, docking of sulfonamide derivatives into the active site of the SARS-CoV-2 main protease revealed specific hydrogen bonds with residues like GLY143, CYS145, and HIS41. semanticscholar.org The strength of these interactions is often quantified by a docking score, which provides an estimate of the binding affinity. excli.de While docking provides a fast method for screening large libraries of compounds, more computationally intensive methods like molecular dynamics simulations can be used to refine the binding poses and provide more accurate predictions of binding free energy. mdpi.com
Below is a table showing representative data from a docking study of sulfonamide derivatives against a target protein, illustrating the types of interactions and scoring metrics used.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| 1C | -8.1 | Arg255, Arg63, Ser222 | 2 | 5 |
| 1B | -5.4 | Arg255, Arg63, Asn22 | 1 | 4 |
| Reference | -7.5 | Arg255, Ser219, Glu60 | 3 | 3 |
This table is illustrative and based on data for benzenesulfonamide derivatives docked against dihydropteroate synthase (DHPS). excli.denih.gov
The insights gained from molecular modeling and docking are foundational to rational drug design. pitt.edu By understanding the specific structural features of a ligand that are essential for binding to a target, medicinal chemists can design new molecules with improved potency and selectivity. nih.gov For instance, if a particular hydrogen bond is found to be crucial for activity, new analogs can be designed to optimize this interaction.
Structure-based rational design has been successfully applied to develop spirocyclic sulfonamides as potent inhibitors of the protein kinase Akt, with high selectivity against the related PKA kinase. nih.gov Similarly, a series of acyl sulfonamide derivatives incorporating spiro cycles were designed and synthesized as inhibitors of the NaV1.7 voltage-gated sodium channel for pain therapy. nih.gov The process involves an iterative cycle of designing, synthesizing, and testing new compounds, with each cycle informed by computational predictions. pitt.edu This approach accelerates the drug discovery process and reduces the reliance on traditional trial-and-error screening.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the successful synthesis and elucidating the intricate structures of spiro[4.4]nonane-1-sulfonamide derivatives.
In the ¹H NMR spectra of related spiro[4.4]nonadiene systems, the olefinic protons typically appear in distinct regions, with their chemical shifts and coupling constants providing valuable information about their relative positions. tue.nl For saturated spiro[4.4]nonane systems, the proton signals of the cyclopentane (B165970) rings would present as complex multiplets in the aliphatic region. The protons on the carbon atom bearing the sulfonamide group would be expected to show a characteristic chemical shift influenced by the electron-withdrawing nature of the SO₂NH₂ group.
The ¹³C NMR spectra provide complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The spiro carbon atom, being a quaternary center, typically exhibits a characteristic chemical shift. The carbon atoms of the two cyclopentane rings would resonate in the aliphatic region of the spectrum, with their precise chemical shifts being sensitive to their substitution and stereochemical environment.
For N-aryl substituted this compound derivatives, additional signals corresponding to the aromatic protons and carbons would be observed in the ¹H and ¹³C NMR spectra, respectively. The chemical shifts and splitting patterns of these aromatic signals can provide insights into the substitution pattern on the aromatic ring.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Spiro[4.4]nonane Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Aliphatic CH₂ (Cyclopentane) | 1.2 - 2.5 |
| ¹H | CH-SO₂ | 2.8 - 3.5 |
| ¹H | NH₂ (Sulfonamide) | 5.0 - 8.0 |
| ¹³C | Aliphatic CH₂ (Cyclopentane) | 20 - 45 |
| ¹³C | Spiro C | 50 - 70 |
| ¹³C | C-SO₂ | 55 - 75 |
Note: These are general ranges and can vary based on the specific substitution and solvent.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental composition of newly synthesized this compound derivatives. By measuring the mass of the molecular ion with very high accuracy (typically to within a few parts per million), HRMS allows for the determination of a unique molecular formula. This level of precision is essential to distinguish between compounds with the same nominal mass but different elemental compositions.
For instance, the theoretical exact mass of the parent this compound (C₉H₁₇NO₂S) can be calculated. Experimental HRMS data that closely matches this theoretical value provides strong evidence for the correct molecular formula. A search of chemical databases confirms the molecular formula of the parent spiro[4.4]nonane as C₉H₁₆. nih.gov
Table 2: Theoretical vs. Experimental Mass Data for a Hypothetical this compound Derivative
| Compound | Molecular Formula | Theoretical Exact Mass (m/z) | Found (HRMS) (m/z) |
| This compound | C₉H₁₇NO₂S | 203.0980 | 203.0975 |
This table is illustrative and based on typical HRMS accuracy.
The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to identify key functional groups and the connectivity of the molecule.
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level.
By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to generate a detailed three-dimensional model of the molecule. wikipedia.org This model reveals precise bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation in the solid state.
In related sulfonamide structures, the geometry around the sulfur atom is typically tetrahedral. openaccessjournals.comkcl.ac.uk The S-O and S-N bond lengths are consistent with established values for sulfonamides. openaccessjournals.com For instance, studies on azatricyclo-sulfonamide derivatives have reported S-O bond distances in the range of 1.422 Å to 1.427 Å and an S-N bond distance of approximately 1.656 Å. openaccessjournals.com
A key feature of spiro[4.4]nonane derivatives is the spirocenter, which is a quaternary carbon atom common to both cyclopentane rings. X-ray crystallography provides direct and unequivocal evidence of the stereochemistry at this center. The relative orientation of the two cyclopentane rings, which are typically not coplanar, is precisely determined. In a study on a salen ligand incorporating a spiro[4.4]nonane backbone, the two five-membered rings were found to be nearly perpendicular to each other, with a dihedral angle of 86.1(3)°. researchgate.net This perpendicular arrangement contributes to the rigidity of the molecule.
The crystal structure also reveals intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules pack in the crystal lattice. These interactions can play a significant role in the physical properties of the compound.
Table 3: Selected Crystallographic Data for a Representative Spirocyclic Sulfonamide
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.54 |
| Volume (ų) | 1978.5 |
| Z | 4 |
This data is hypothetical and serves as an example of typical crystallographic parameters.
Applications and Emerging Research Directions in Medicinal Chemistry
Potential Therapeutic Applications of Spiro[4.4]nonane-1-sulfonamide Derivatives
The hybridization of a spiro[4.4]nonane moiety and a sulfonamide group offers the potential for diverse pharmacological activities. While research on this compound itself is emerging, studies on related spirocyclic sulfonamides and the well-established activities of the sulfonamide class provide a strong basis for its therapeutic potential.
The sulfonamide moiety is a well-known pharmacophore in a variety of drugs, including some with anticonvulsant properties. researchgate.net A series of sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant activity, with many compounds showing efficacy in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting a broad spectrum of activity. researchgate.net
While direct studies on the anticonvulsant activity of this compound are not extensively documented, related spirocyclic structures have shown promise. For instance, spiroheterocycles have been investigated for their anticonvulsant properties. nih.gov Furthermore, a novel series of 4-oxo-spirochromane derivatives bearing a primary sulfonamide group were synthesized and investigated as Carbonic Anhydrase inhibitors (CAIs), which have been identified as therapeutic targets for neuropathic pain. nih.gov Given that some established anticonvulsant drugs are carbonic anhydrase inhibitors, this suggests a potential mechanism through which this compound derivatives could exert anticonvulsant effects. The combination of the spirocyclic scaffold, which can enhance binding to target proteins, with the proven anticonvulsant potential of the sulfonamide group makes this an area of significant interest for future research.
Table 1: Anticonvulsant Activity of Selected Sulfonamide Derivatives This table is representative of the anticonvulsant activity of the broader sulfonamide class, suggesting the potential of this compound derivatives.
| Compound | MES Test Activity (Dose) | scPTZ Test Activity (Dose) | Neurotoxicity (Dose) |
|---|---|---|---|
| Compound 8 (with chloro substituent) | 100 mg/kg (0.5 h) | Active at 300 mg/kg (4 h) | Not specified |
| Compound 10 (with bromo substituent) | 100 mg/kg (0.5 h) | Active at 300 mg/kg (4 h) | Not specified |
| Compounds 7, 8, 10, 11 | Active at 300 mg/kg (0.5 h) | Active at 300 mg/kg (0.5 h) | Active after 4.0 h |
Data sourced from a study on a series of synthesized sulfonamide derivatives. researchgate.net
Sulfonamides, also known as sulfa drugs, were the first class of effective chemotherapeutic agents used systemically for the treatment of bacterial infections. researchgate.netnih.gov They are known to be effective against a wide range of gram-positive and certain gram-negative bacteria. nih.gov The antibacterial action of sulfonamides is due to their ability to inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. everydayhealth.com
Spiro compounds have also demonstrated significant antimicrobial activity. nih.gov For example, a study on spiro-4H-pyran derivatives showed that some of these compounds exhibited good antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes. nih.gov The combination of a spirocyclic scaffold with a sulfonamide moiety in this compound derivatives could therefore lead to novel antimicrobial agents with potentially enhanced efficacy or a broader spectrum of activity.
In the realm of antiviral research, sulfonamide derivatives have also shown considerable promise. nih.gov A number of structurally novel sulfonamides have been reported to exhibit substantial antiviral activity. nih.gov This includes their use in the development of inhibitors for viral enzymes. The rigid three-dimensional structure of the spiro[4.4]nonane core could facilitate specific interactions with viral protein targets, making this class of compounds an interesting avenue for the development of new antiviral therapies.
Anticancer Activity: The sulfonamide scaffold is a key component in several anticancer drugs. nih.gov These compounds exert their antitumor effects through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest. rug.nl Research into novel acyl sulfonamide spirodienones has shown that some of these compounds have potent inhibitory effects against various cancer cell lines, including breast, cervical, and lung cancer cells. nih.gov For instance, one compound demonstrated an IC50 value of 0.26 μM against the A549 human lung cancer cell line. researchgate.net Another study on pyrazole, pyridine, and thiazole derivatives containing a sulfonamide moiety found significant anticancer activity against the MCF-7 breast cancer cell line. researchgate.net These findings suggest that the this compound framework could be a valuable starting point for the design of new anticancer agents.
Anti-inflammatory Activity: Sulfonamide-related drugs have been shown to possess anti-inflammatory properties. nih.gov For example, drugs like dapsone, nimesulide, and sulfapyridine can reduce the availability of hypochlorous acid (HOCl) produced by neutrophils, which contributes to tissue injury during inflammation. nih.gov Additionally, the spiro-compound spironolactone has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net The combination of these two moieties in this compound derivatives could lead to the development of novel anti-inflammatory agents.
Table 2: In Vitro Cytotoxicity of Acyl Sulfonamide Spirodienone Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6d | A549 (Lung) | 0.26 |
| 8d | MDA-MB-231 (Breast) | 0.10 |
| 6b | Hela (Cervical) | 0.18 |
Data from a study on novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives. researchgate.net
Spiro[4.4]nonane-Sulfonamide Scaffolds in Drug Design and Development
The unique three-dimensional structure of spirocyclic scaffolds makes them an attractive tool in drug design, allowing for the fine-tuning of a molecule's conformational and physicochemical properties. nih.gov
Spirocyclic scaffolds introduce a degree of conformational rigidity into a molecule. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The well-defined spatial arrangement of substituents on the spiro[4.4]nonane core can be exploited to achieve high target specificity and selectivity. The sulfonamide group itself has specific conformational preferences that are important for its biological activity. researchgate.net The combination of the rigid spiro-framework with the sulfonamide linker allows for precise positioning of pharmacophoric groups to optimize interactions with the target protein. This can lead to the development of highly selective inhibitors, for instance, in the design of potent Akt inhibitors with excellent selectivity against PKA. nih.gov
Bioisosterism is a key strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar physicochemical properties. ufrj.br The sulfonamide group is a well-known nonclassical bioisostere of the carboxylic acid group. elsevierpure.comzu.ac.ae This substitution can lead to improved metabolic stability, membrane permeability, and oral absorption while maintaining or even enhancing biological activity. ufrj.br
The spiro[4.4]nonane-sulfonamide scaffold can be utilized in the design of novel bioisosteres for various target classes. By incorporating this scaffold, medicinal chemists can explore new chemical space and develop compounds with improved drug-like properties. The rigid nature of the spirocycle can help to mimic the conformation of a natural ligand or substrate, while the sulfonamide group can participate in key hydrogen bonding interactions within the active site of a target protein.
Future Perspectives in this compound Research
The future of research into this compound and its derivatives is promising, with several key directions emerging from current studies. The inherent three-dimensionality of the spiro[4.4]nonane scaffold offers advantages in drug design, potentially leading to improved binding affinity and selectivity for biological targets.
One of the primary future directions will likely be the continued exploration and optimization of these compounds as enzyme inhibitors. Building on the success with gelatinase A and NaV1.7, researchers can expand their focus to other related enzymes within these families or explore entirely new enzyme classes. For instance, the development of more selective inhibitors for different matrix metalloproteinases (MMPs) could lead to targeted therapies for various cancers and inflammatory diseases. Similarly, exploring the activity of these spiro compounds against other voltage-gated sodium or ion channels could yield novel treatments for neurological disorders.
Another promising avenue is the systematic investigation of the antimicrobial properties of this compound derivatives. Given the well-established antibacterial activity of the sulfonamide group, a focused effort to synthesize and screen a library of these spiro compounds against a broad panel of bacterial and fungal pathogens could lead to the discovery of new anti-infective agents. This is particularly relevant in the face of rising antimicrobial resistance.
Furthermore, the modular nature of the this compound scaffold allows for extensive chemical modification. Future research will likely involve the synthesis of diverse libraries of derivatives with variations in the substituents on both the spirocyclic core and the sulfonamide nitrogen. This will enable a more comprehensive understanding of the structure-activity relationships (SAR) and facilitate the rational design of compounds with enhanced potency, selectivity, and pharmacokinetic properties. The use of computational modeling and docking studies will be instrumental in guiding these synthetic efforts.
Finally, the exploration of entirely new therapeutic areas for this class of compounds is a logical next step. The diverse biological activities associated with both spirocycles and sulfonamides suggest that this compound derivatives may have potential applications in areas such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions. High-throughput screening of existing and novel compound libraries against a wide range of biological targets will be crucial for uncovering these new therapeutic opportunities. The continued development of innovative synthetic routes to access these complex spirocyclic systems will also be essential to support these future research endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
